![molecular formula C8H18N2 B1277667 cis-1,3-Bis(aminomethyl)cyclohexane CAS No. 10340-00-8](/img/structure/B1277667.png)
cis-1,3-Bis(aminomethyl)cyclohexane
Overview
Description
“Cis-1,3-Bis(aminomethyl)cyclohexane” is a chemical compound with the molecular formula C8H18N2 . It is a colorless to almost colorless clear liquid . The compound has a molecular weight of 142.24 g/mol .
Molecular Structure Analysis
The molecular structure of “cis-1,3-Bis(aminomethyl)cyclohexane” can be represented by the following SMILES notation: C1CC@HCN)CN . This notation represents the 3D structure of the molecule, which can be visualized using appropriate software.
Physical And Chemical Properties Analysis
“Cis-1,3-Bis(aminomethyl)cyclohexane” has a molecular weight of 142.24 g/mol . It is a colorless to almost colorless clear liquid . The compound has a boiling point of 72 °C at 1 mmHg and a specific gravity of 0.94 .
Scientific Research Applications
Epoxy Curing Agent
“Cis-1,3-Bis(aminomethyl)cyclohexane” can be used as an epoxy curing agent . Epoxy resins are widely used in coatings, adhesives, and composite materials. The curing process involves a chemical reaction in which the epoxide groups in the resin react with a curing agent (hardener) to form a highly crosslinked, three-dimensional network.
Polyurethane Chemistry
The presence of the amino group in “cis-1,3-Bis(aminomethyl)cyclohexane” means it can be used in polyurethane chemistry by reacting with isocyanates . In this case, a polyurea would be produced. Polyureas are used in a wide range of applications including coatings, sealants, and adhesives.
Phosgenation to Produce Isocyanate
“Cis-1,3-Bis(aminomethyl)cyclohexane” may also be reacted with phosgene (phosgenation) to produce an isocyanate . Isocyanates are used in the production of polyurethane foams, elastomers, coatings, adhesives, and sealants.
Cross-linking Agent for Fiber-based Membranes
“Cis-1,3-Bis(aminomethyl)cyclohexane” is used as a cross-linking agent that can be used in the formation of fiber-based membranes for the separation of CO2 . These membranes have potential applications in carbon capture and storage (CCS) technologies.
Synthesis of Open-framework Bimetallic Phosphites
“Cis-1,3-Bis(aminomethyl)cyclohexane” can be used in the synthesis of open-framework bimetallic phosphites . These materials have potential usage in molecular sieves and ion exchangers, which are used in a variety of industrial processes including petrochemical refining and water treatment.
Greener Alternative Products
“Cis-1,3-Bis(aminomethyl)cyclohexane” is part of the greener alternative products, which adhere to one or more of The 12 Principles of Greener Chemistry . This product has been enhanced for energy efficiency .
Mechanism of Action
Mode of Action
The mode of action of cis-1,3-Bis(aminomethyl)cyclohexane is primarily through its role as a cross-linking agent . It can interact with other molecules, forming bridges that link them together. This cross-linking ability can lead to changes in the physical and chemical properties of the substances it interacts with .
Biochemical Pathways
cis-1,3-Bis(aminomethyl)cyclohexane is used in the formation of fiber-based membranes for the separation of CO2 . It can also be used in the synthesis of open-framework bimetallic phosphites for potential usage in molecular sieves and ion exchangers . .
Result of Action
The molecular and cellular effects of cis-1,3-Bis(aminomethyl)cyclohexane’s action are primarily related to its role as a cross-linking agent . By forming bridges between molecules, it can alter the structure and properties of the substances it interacts with.
Action Environment
The action, efficacy, and stability of cis-1,3-Bis(aminomethyl)cyclohexane can be influenced by various environmental factors. For instance, the efficiency of its cross-linking ability may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Future Directions
“Cis-1,3-Bis(aminomethyl)cyclohexane” can be used in the formation of fiber-based membranes for the separation of CO2 . It can also be used in the synthesis of open-framework bimetallic phosphites for potential usage in molecular sieves and ion exchangers . These applications suggest potential future directions for the use of this compound in various industries.
properties
IUPAC Name |
[(1R,3S)-3-(aminomethyl)cyclohexyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2/t7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRROYTTDFLDX-OCAPTIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10340-00-8 | |
Record name | cis-1,3-Bis(aminomethyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.